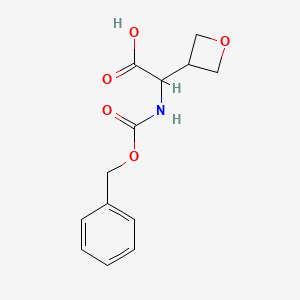
2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a halohydrin or an epoxide.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This can be achieved using benzyl chloroformate in the presence of a base like triethylamine.
Coupling with Acetic Acid Derivative: The final step involves coupling the protected amino oxetane with an acetic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated derivatives, deprotected amines
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel polymers and materials with specific properties.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxycarbonyl group can be cleaved under specific conditions to release the active amino group, which can then interact with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)propanoic acid
- 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)butanoic acid
- 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)pentanoic acid
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid is unique due to its specific combination of the oxetane ring and the benzyloxycarbonyl-protected amino group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1260642-83-8 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11(10-7-18-8-10)14-13(17)19-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) |
InChI Key |
OAUKFGIMQKMVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



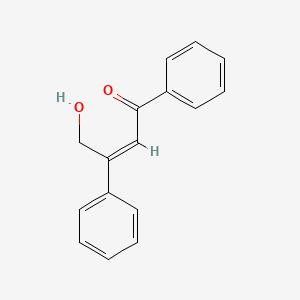
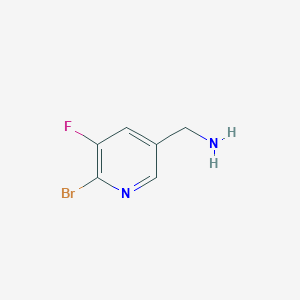
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)

![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
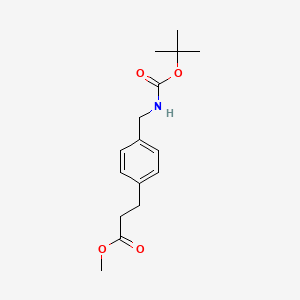

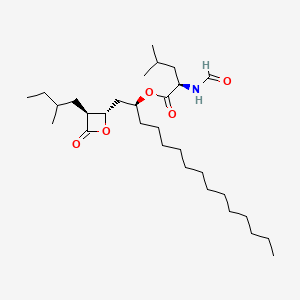
![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)

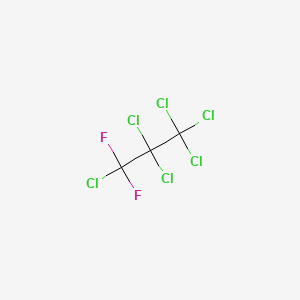
![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
